6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine
Overview
Description
6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine is a purine nucleoside analog with significant biological and medicinal applications. This compound is structurally similar to natural nucleosides, which allows it to interfere with DNA and RNA synthesis, making it useful in cancer research and treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine typically involves multiple steps, starting with the protection of the ribose sugar. The ribose is first protected by benzoylation at the 2', 3', and 5' positions. Subsequently, the purine base is introduced, and chlorination occurs at the 6-position. The final step involves the coupling of the modified purine base with the protected ribose.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for higher yields and purity. This often involves the use of automated synthesis platforms and stringent quality control measures to ensure the consistency and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound primarily undergoes substitution reactions due to the presence of the chloro group at the 6-position. It can also participate in oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromic acid are used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under inert atmospheres.
Major Products Formed:
Substitution Products: Various nucleoside analogs with different substituents at the 6-position.
Oxidation Products: Purine derivatives with increased oxidation states.
Reduction Products: Reduced purine derivatives with altered electronic properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including antiviral and anticancer agents.
Biology: In biological research, it serves as a tool to study DNA and RNA synthesis, as well as cellular processes such as apoptosis and cell cycle regulation.
Medicine: Medically, it is explored for its potential as an anticancer agent due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells.
Industry: In the pharmaceutical industry, it is used in the development of new drugs and therapies targeting various diseases, particularly cancers.
Mechanism of Action
The compound exerts its effects by mimicking natural nucleosides, thereby interfering with DNA and RNA synthesis. It inhibits DNA polymerase and other enzymes involved in nucleic acid metabolism, leading to the disruption of cellular processes and ultimately cell death. The molecular targets include DNA polymerases and ribonucleotide reductase, and the pathways involved are those related to DNA replication and repair.
Comparison with Similar Compounds
2-Amino-6-chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine
6-Chloro-9-(2,3,5-tri-O-acetyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine
Uniqueness: 6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine is unique in its specific substitution pattern and the presence of the benzoyl groups, which enhance its stability and biological activity compared to similar compounds.
This compound's versatility and efficacy make it a valuable tool in scientific research and potential therapeutic applications. Its unique structure and reactivity profile continue to drive innovation in the fields of chemistry, biology, and medicine.
Properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25ClN4O7/c1-32(44-30(40)22-15-9-4-10-16-22)25(43-29(39)21-13-7-3-8-14-21)23(17-41-28(38)20-11-5-2-6-12-20)42-31(32)37-19-36-24-26(33)34-18-35-27(24)37/h2-16,18-19,23,25,31H,17H2,1H3/t23-,25-,31-,32-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZDBTSFULCQHJ-KHWZNAFNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25ClN4O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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